molecular formula C20H29N7 B5512564 4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B5512564
M. Wt: 367.5 g/mol
InChI Key: NUWJAAMHKGTKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to our compound of interest often involves multi-step chemical reactions, starting from simpler precursors and building up the complex structure through a series of reactions. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, which share structural similarities with our compound, can be achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the convenient construction of the triazolopyrimidine skeleton through direct metal-free oxidative N-N bond formation (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like "4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine" is intricate, featuring multiple heterocyclic rings that contribute to its chemical properties and biological activity. Studies on similar compounds, such as the synthesis and crystal structure analysis of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, offer insights into the geometric parameters and spectral data, which are crucial for understanding the structure-activity relationship (Lahmidi et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving compounds with triazolopyrimidine cores are diverse and can lead to a variety of derivatives with different functional groups. These reactions are pivotal for exploring the chemical properties and potential applications of these compounds. For example, the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) showcases the versatility of such compounds in chemical transformations (Khashi et al., 2015).

Physical Properties Analysis

The physical properties of such complex compounds are influenced by their molecular structure. These properties, including solubility, melting point, and crystal structure, are essential for their application in various fields, including medicinal chemistry. For instance, the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines at physiological pH, a related class of compounds, has been improved by functionalizing the C(5) position, which is critical for their application as adenosine receptor antagonists (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and binding affinity to biological targets, are determined by the functional groups and overall molecular architecture. Understanding these properties is crucial for the development of compounds for therapeutic use or other applications. The synthesis and receptor binding studies of certain 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives provide valuable information on the chemical properties and potential neuroleptic activities of these compounds (Remy et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it might be toxic if ingested or might cause irritation if it comes into contact with the skin or eyes .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, for example, future research might involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7/c1-25-18(13-26-9-2-3-10-26)23-24-19(25)15-7-11-27(12-8-15)20-16-5-4-6-17(16)21-14-22-20/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWJAAMHKGTKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C3=NC=NC4=C3CCC4)CN5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.